acetan

Rheology Polysaccharide Conformation Hydrocolloid Stability

Xanthan gum often fails to maintain stable viscosity in high-ionic-strength formulations or causes premature gelation. Acetan solves this with a unique pentasaccharide side-chain that delivers predictable, salt-induced weak-gel rheology. Key performance data: >60 nm persistence length ensures robust suspension stability in >10 mM salt environments. Controlled deacetylation triggers gelation on demand with galactomannans (e.g., locust bean gum) or glucomannans (konjac), eliminating premature viscosity buildup. Inherent resistance to Cr3+-induced flocculation ensures stable viscosification in di-/trivalent cation systems, unlike xanthan. Ideal for structured fluids, low-calorie gels, edible films, and enhanced oil recovery.

Molecular Formula C8H17NO2
Molecular Weight 0
CAS No. 110865-71-9
Cat. No. B1166258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetan
CAS110865-71-9
Synonymsacetan
Molecular FormulaC8H17NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetan Identity and Baseline Characterization


Acetan is a branched, anionic, water-soluble heteropolysaccharide secreted by the bacterium Komagataeibacter xylinus (formerly Acetobacter xylinum) [1]. It is a key extracellular component of the bacterial biofilm matrix [2]. The polymer possesses a cellulosic backbone with a pentasaccharide side-chain attached to every alternate glucose residue. Its molar ratio of constituent monosaccharides is typically glucose:mannose:glucuronic acid:rhamnose = 4:1:1:1 [3]. The polymer is biosynthesized by a dedicated cluster of 'ace' genes [4].

Acetan vs. Xanthan: Critical Functional Differences


While acetan is often described as structurally similar to the widely used xanthan gum, substitution is not straightforward [1]. Acetan possesses a pentasaccharide side-chain, which is longer than xanthan's trisaccharide side-chain, and it lacks the pyruvate substituents found on xanthan [1]. These structural variations directly impact key performance attributes such as helical stability, metal ion crosslinking, and the capacity for synergistic gelation with plant-derived galactomannans and glucomannans [2]. Selecting acetan requires understanding these specific, quantifiable divergences.

Acetan vs. Xanthan: Quantitative Differentiation


Helical Rigidity and Salt Response

Direct structural analysis reveals that acetan exhibits a greater helical persistence length than xanthan in dilute salt solutions, indicating a more rigid molecular conformation [1]. Unlike xanthan, acetan shows a sharp increase in intrinsic viscosity at higher salt concentrations (>10 mM KCl), signifying a greater propensity for intermolecular aggregation and 'weak gel' network formation [1].

Rheology Polysaccharide Conformation Hydrocolloid Stability

Cr3+ Crosslinking Resistance

The longer pentasaccharide side-chain of acetan sterically hinders gelation with trivalent chromium ions (Cr3+), a behavior that is opposite to that of xanthan, which gels readily under the same conditions [1]. The removal of the bulky terminal portion of the side-chain on acetan restores the ability to gel with Cr3+ ions, confirming the steric effect [1].

Hydrogel Formation Metal Crosslinking Polysaccharide Modification

Acetyl-Dependent Synergistic Gelation

Native, fully acetylated acetan exhibits negligible synergistic interaction with locust bean gum (LBG) or konjac mannan (KM), a stark contrast to xanthan, which synergizes strongly in its native state [1]. However, upon chemical deacetylation, acetan's behavior transforms; it exhibits strong synergistic viscosity enhancement and forms thermoreversible gels with both LBG and KM [1]. Differential scanning calorimetry (DSC) on deacetylated acetan-KM gels reveals an endothermic melting enthalpy (ΔH) of ~15.9 J/g, which is three times higher than the ΔH (~5.0 J/g) of the order-disorder transition for deacetylated acetan alone [1].

Synergistic Gelation Hydrocolloid Blends Rheology Modification

AFM-Confirmed Helical Morphology

Atomic force microscopy (AFM) imaging under liquid conditions has successfully resolved the individual helical structures of acetan molecules within entangled networks [1]. This is in direct contrast to gellan gum, which is observed to form a gel network upon concentration, but not as individual resolvable helices under the same preparation conditions [1]. The images confirm that acetan forms a distinct, entangled network morphology.

Polysaccharide Microscopy Molecular Imaging Gel Network Structure

Acetan: Strategic Application Scenarios


Salt-Tolerant Viscosifiers and Suspension Agents

For industrial or food formulations with high ionic strength (>10 mM salt), acetan is a superior choice over xanthan for achieving robust 'weak gel' rheology and suspension stability. This is based on its quantifiably higher persistence length (~60 nm vs ~50 nm for xanthan) and its unique propensity for salt-induced aggregation, which enhances network formation where xanthan's performance may plateau or degrade [1].

Switchable Synergistic Gels

In product development where the timing of gelation is critical, acetan offers a unique 'off-the-shelf' advantage. Native acetan can be blended with galactomannans (like locust bean gum) or glucomannans (like konjac) without causing premature viscosity buildup [2]. Gelation can then be triggered intentionally via a controlled deacetylation step, enabling novel manufacturing processes for structured fluids, low-calorie gels, or edible films.

Metal-Ion-Resistant Rheology Modifiers

In chemical environments containing di- or trivalent cations (e.g., certain personal care products, enhanced oil recovery fluids, or industrial coatings), acetan provides a distinct advantage over xanthan. Its inherent resistance to Cr3+-induced gelation prevents undesirable, irreversible flocculation or precipitation [3]. This ensures the polymer functions as a predictable and stable viscosifier, not as a gel former, in these challenging matrices.

Helix-Coil Transition Research Tool

Given its well-defined and fully reversible helix-coil transition, with no thermal hysteresis, acetan is an ideal model polysaccharide for fundamental rheological and conformational studies [4]. Its distinct AFM-visualizable helical morphology [5] provides a tangible link between molecular structure and macroscopic behavior, offering significant value for academic and industrial research programs focused on polysaccharide science and materials engineering.

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